REACTION_CXSMILES
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CC(C)=[O:3].[CH2:5]([O:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][OH:13])=[C:10]([F:16])[C:9]=1[F:17])[CH3:6]>[O-2].[Cr+3].[O-2].[O-2].[Cr+3].O>[CH2:5]([O:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]([OH:3])=[O:13])=[C:10]([F:16])[C:9]=1[F:17])[CH3:6] |f:2.3.4.5.6|
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Name
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|
Quantity
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140 mL
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Type
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reactant
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Smiles
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CC(=O)C
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Name
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|
Quantity
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2.1 g
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Type
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reactant
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Smiles
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C(C)OC1=C(C(=C(CO)C=C1)F)F
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Name
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solution
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Quantity
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70 mL
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Type
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reactant
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Smiles
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|
Name
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Quantity
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4.23 g
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Type
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catalyst
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Smiles
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[O-2].[Cr+3].[O-2].[O-2].[Cr+3]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 24 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was dropped into a 1.5 M
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Type
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CUSTOM
|
Details
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to thereby terminate
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Type
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CUSTOM
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Details
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the reaction
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Type
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EXTRACTION
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Details
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The organic layer was extracted three times with ethyl acetate
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Type
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EXTRACTION
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Details
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the combined organic layer was extracted twice with a 1 M aqueous sodium hydroxide solution
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Type
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EXTRACTION
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Details
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extracted three times with ethyl acetate
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Type
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WASH
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Details
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the combined organic layer was washed with saturated sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulfate
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
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C(C)OC1=C(C(=C(C(=O)O)C=C1)F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |